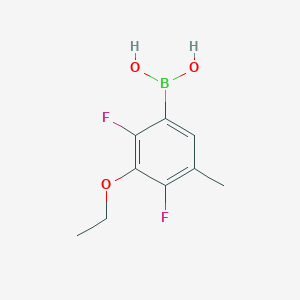

3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid

Description

3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is a fluorinated arylboronic acid derivative with a boronic acid (-B(OH)₂) group attached to a benzene ring substituted with ethoxy (-OCH₂CH₃), fluorine (-F), and methyl (-CH₃) groups at positions 3, 2/4, and 5, respectively.

Properties

IUPAC Name |

(3-ethoxy-2,4-difluoro-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O3/c1-3-15-9-7(11)5(2)4-6(8(9)12)10(13)14/h4,13-14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCHCBGEJXKDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)OCC)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid typically involves the reaction of 3-ethoxy-2,4-difluoro-5-methylphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Scientific Research Applications

3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is widely used in scientific research, particularly in the field of organic chemistry. Its applications include:

Synthesis of Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceutical compounds.

Material Science: It is employed in the preparation of advanced materials, including polymers and electronic materials.

Biological Studies: The compound is used in the development of boron-containing drugs and as a tool in biochemical research.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or substituted alkene product. The boronic acid group plays a crucial role in facilitating the transmetalation step .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The acidity of the boronic acid group is critical for its binding efficiency in biological systems. Fluorine substituents, being electron-withdrawing, enhance acidity by stabilizing the conjugate base. highlights that compounds like 2,4-difluoro-5-methylphenylboronic acid (2,4-F-5-Me-PBA) exhibit stronger acidity than non-fluorinated analogs (e.g., 3-methylphenylboronic acid) due to the inductive effect of fluorine . The ethoxy group at position 3 in 3-ethoxy-2,4-difluoro-5-methylphenylboronic acid introduces steric hindrance and a mild electron-donating effect, which may slightly reduce acidity compared to analogs with additional fluorine atoms (e.g., 3-ethoxy-2,4,6-trifluorophenylboronic acid) .

Structural Analogues and Their Properties

Research Findings and Key Insights

- Acidity Trends : Fluorine substituents at ortho/para positions significantly enhance boronic acid acidity. For example, 2,4-F-5-Me-PBA (pKa ~7.5) is more acidic than 3-methylphenylboronic acid (pKa ~8.5) .

- Steric Effects : The ethoxy group in this compound introduces steric hindrance, which may reduce binding kinetics in biological systems but improve stability in synthetic applications .

- Comparative Performance : In tumor-targeting studies, this compound demonstrated a balance between acidity and steric bulk, outperforming analogs with fewer fluorines (e.g., 2-fluoro-5-methylphenylboronic acid) in binding assays .

Biological Activity

3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is an arylboronic acid characterized by a boron atom bonded to an aromatic ring with specific substituents that influence its biological activity and reactivity. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development and enzyme inhibition.

Chemical Structure and Properties

- Molecular Formula : C10H13BF2O4

- Molecular Weight : Approximately 246.0156 g/mol

- Structural Features :

- Two fluorine atoms at positions 2 and 4.

- An ethoxy group at position 3.

- A methyl group at position 5.

These substituents contribute to the compound's electronic properties, enhancing its reactivity in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction, which is pivotal in organic synthesis.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Phenylboronic Acid | Lacks fluorine and ethoxy groups | Simpler structure with less reactivity |

| This compound | Contains ethoxy instead of methoxyethoxy | Different electronic properties due to ethoxy group |

| 4-Fluorophenylboronic Acid | Contains only one fluorine atom | Less steric hindrance compared to difluorinated versions |

| 3-Methoxyphenylboronic Acid | Contains methoxy instead of ethoxy | Variations in electronic and steric properties due to substitution |

Enzyme Inhibition

Arylboronic acids, including this compound, are known for their potential as enzyme inhibitors. They can interact with various biological targets, including proteases and kinases. The presence of fluorine atoms may enhance selectivity and potency against specific enzymes. Research indicates that modifications in the structure of boronic acids can lead to significant changes in their biological activity.

Medicinal Chemistry Applications

- Anticancer Agents : Arylboronic acids have been investigated for their role in cancer therapy due to their ability to inhibit enzymes involved in tumor progression.

- Antimicrobial Activity : Some studies suggest that boronic acids exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Dual Ligands : Certain derivatives show promise as dual ligands for fatty acid amide hydrolase (FAAH) and transient receptor potential vanilloid 1 (TRPV1), suggesting a multifaceted approach to drug design.

Study on Antitubercular Activity

A study investigated biphenyl analogues of antituberculosis drugs that included arylboronic acids. These compounds displayed improved potencies against Mycobacterium tuberculosis but had solubility issues. The research highlighted the importance of structural modifications in enhancing biological activity while maintaining favorable pharmacokinetic properties .

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that the electron-withdrawing properties of substituents significantly impact the activity of arylboronic acids. Compounds with higher lipophilicity and optimal electronic characteristics tend to exhibit better efficacy against various biological targets .

Future Directions

Research into this compound could focus on:

- Optimizing Solubility : Enhancing the solubility of this compound may improve its bioavailability and therapeutic efficacy.

- Exploring Additional Biological Targets : Investigating interactions with other enzymes or receptors could uncover new therapeutic applications.

- Developing Novel Derivatives : Modifying the structure further may yield compounds with enhanced potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.